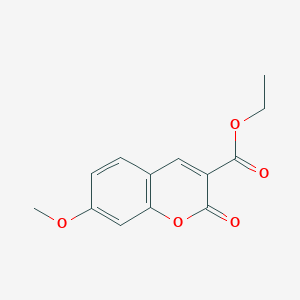

ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El 7-metoxi-2-oxo-2H-cromeno-3-carboxilato de etilo se puede sintetizar a través de varios métodos. Un método común implica la reacción de 7-hidroxi-2H-cromen-2-ona con cloroformiato de etilo en presencia de una base como la trietilamina . La reacción generalmente se lleva a cabo en un solvente orgánico como el diclorometano a temperatura ambiente.

Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 7-metoxi-2-oxo-2H-cromeno-3-carboxilato de etilo se somete a diversas reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes u otras formas reducidas.

Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales en condiciones adecuadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos en presencia de catalizadores.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Biological Activities

Research has highlighted various biological activities associated with ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases.

- Lipoxygenase Inhibition : Studies indicate that it exhibits potent lipoxygenase inhibition, achieving up to 91% inhibition in lipid peroxidation assays .

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various pathogens, showing promising results .

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications:

| Application Area | Description |

|---|---|

| Cancer Research | Investigated for its ability to inhibit cancer cell proliferation. |

| Anti-inflammatory Drugs | Its lipoxygenase inhibition suggests potential as an anti-inflammatory agent. |

| Antimicrobial Agents | Evaluated against bacterial and fungal strains with notable efficacy. |

Material Science

Due to its fluorescent properties, this compound is also being investigated for use in:

- Biological Imaging : Utilized as a fluorescent dye due to its strong excitation and emission characteristics.

- Chemical Sensors : Its ability to interact with biomolecules makes it suitable for developing sensors that detect specific analytes.

Case Studies

- Inhibition of Trypanosoma cruzi : A study prepared a library of coumarins, including ethyl 7-methoxy derivatives, which showed inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas' disease .

- Antioxidant Activity Assessment : A comparative study demonstrated that derivatives of this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid .

Mecanismo De Acción

El mecanismo de acción del 7-metoxi-2-oxo-2H-cromeno-3-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede actuar como un inhibidor de enzimas específicas involucradas en la proliferación de células cancerosas .

Compuestos Similares:

7-(Dietilamino)-2-oxo-2H-cromeno-3-carboxilato de etilo: Este compuesto es un inhibidor selectivo de la monoaminooxidasa B humana (hMAO-B) con posibles aplicaciones terapéuticas.

Éster etílico del ácido 7-hidroxi-2-oxo-2H-cromeno-3-carboxílico: Este compuesto pertenece a la clase de las 7-hidroxicumarinas y tiene diversas actividades biológicas.

Singularidad: El 7-metoxi-2-oxo-2H-cromeno-3-carboxilato de etilo es único debido a sus características estructurales específicas, como el grupo metoxi en la posición 7 y el grupo éster etílico en la posición 3. Estos elementos estructurales contribuyen a sus distintas propiedades químicas y biológicas .

Comparación Con Compuestos Similares

Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: This compound is a selective inhibitor of human monoamine oxidase B (hMAO-B) with potential therapeutic applications.

7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester: This compound belongs to the class of 7-hydroxycoumarins and has various biological activities.

Uniqueness: Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific structural features, such as the methoxy group at the 7-position and the ethyl ester group at the 3-position. These structural elements contribute to its distinct chemical and biological properties .

Actividad Biológica

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chromene backbone, which is known for its pharmacological properties. The compound has the molecular formula and features a methoxy group at the 7-position and a carboxylate group at the 3-position, contributing to its biological activity.

1. Lipoxygenase Inhibition

One of the significant biological activities of this compound is its ability to inhibit lipoxygenase (LOX) enzymes. Research indicates that this compound exhibits a lipid peroxidation inhibition rate of up to 91.0% , making it one of the more potent inhibitors among synthesized coumarins . The inhibition of LOX is crucial as these enzymes are involved in inflammatory processes and various diseases.

| Compound | Inhibition (%) |

|---|---|

| This compound | 91.0 |

| Other coumarin derivatives | Varies (7.0 - 96.6) |

2. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various pathogens, demonstrating significant activity that suggests its potential as an antimicrobial agent .

3. Acetylcholinesterase Inhibition

The compound has also been investigated for its acetylcholinesterase (AChE) inhibitory activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Coumarin derivatives have shown promising results in inhibiting AChE, indicating potential therapeutic applications in cognitive disorders .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and neurotransmission.

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Molecular Interactions : Molecular docking studies suggest that the compound has favorable binding interactions with target enzymes, enhancing its inhibitory effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Lipoxygenase Inhibition Study : A study reported that this compound showed a high affinity for soybean lipoxygenase, leading to significant inhibition rates compared to other derivatives .

- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited substantial antimicrobial activity against various strains, with effective minimum inhibitory concentrations (MICs), highlighting its potential as an alternative therapeutic agent .

- Neuroprotective Potential : Research into AChE inhibition indicated that this compound could serve as a lead compound for developing treatments for Alzheimer's disease due to its effective inhibition profile .

Propiedades

IUPAC Name |

ethyl 7-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-12(14)10-6-8-4-5-9(16-2)7-11(8)18-13(10)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFVXBZXJKTVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976394 | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-72-7 | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VX8ZHF8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the ability of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate to inhibit enzymes?

A1: Research suggests that this compound exhibits inhibitory activity against lipoxygenase (LOX) enzymes. [] Specifically, it demonstrated a 91.0% inhibition of lipid peroxidation, a process catalyzed by LOXs. [] This inhibitory activity makes it a potential candidate for further research in conditions where LOX activity is implicated.

Q2: How does the structure of this compound influence its photoluminescent properties?

A2: this compound exhibits enhanced absorption and emission compared to the parent compound, ethyl coumarin-3-carboxylate. [] This enhancement is attributed to the presence of the methoxy group at the 7-position, which extends the conjugation within the molecule. [] Under ultraviolet light excitation, this compound displays strong blue-violet emission. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.